
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as 2,4,5-trimethylphenyl ethan-1-ol or TMPE, is a monoterpene alcohol found in many essential oils. TMPE has a wide range of applications in the food, pharmaceutical, and cosmetics industries. It is used as a flavoring agent, preservative, and fragrance component, as well as an intermediate in the synthesis of more complex molecules. In addition, TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities.
Wissenschaftliche Forschungsanwendungen
TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities. In addition, TMPE has been investigated for its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The exact mechanism of action of TMPE is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also thought to possess anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes. Additionally, TMPE may modulate the immune system by stimulating the production of immunomodulatory molecules.
Biochemical and Physiological Effects
TMPE has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been investigated for its potential to modulate the immune system, reduce inflammation, and protect against oxidative stress. In animal models, TMPE has been shown to reduce inflammation and reduce the severity of allergic reactions. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TMPE in lab experiments include its availability, low cost, and ease of synthesis. Additionally, TMPE is a safe and non-toxic compound, making it suitable for use in a variety of experiments. The main limitation of using TMPE in experiments is its relatively low solubility in water, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
The future directions for research on TMPE include further investigation into its potential therapeutic properties, such as its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. Additionally, further research is needed to understand the exact mechanism of action of TMPE and its potential to inhibit the growth of certain cancer cell lines. Additionally, research is needed to investigate the potential of TMPE as an ingredient in food, pharmaceutical, and cosmetic products. Finally, research is needed to investigate the potential of TMPE as a preservative or flavoring agent.
Synthesemethoden
TMPE can be synthesized from the reaction of trimethylphenol (TMP) and ethylene oxide (EO). The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH). The reaction is highly exothermic and proceeds with high yields. The product, TMPE, can then be isolated by distillation.
Eigenschaften
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
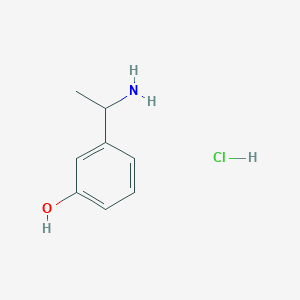
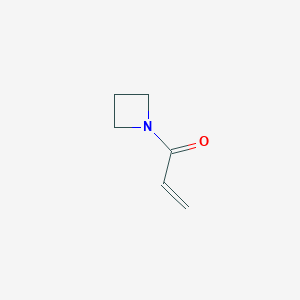
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)

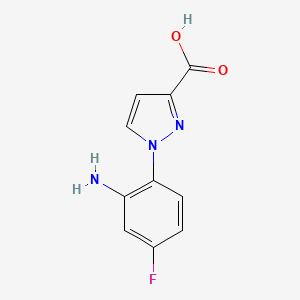
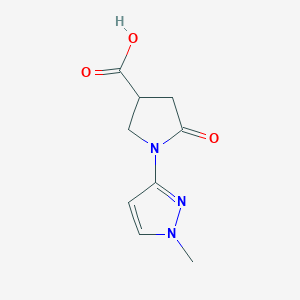

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)
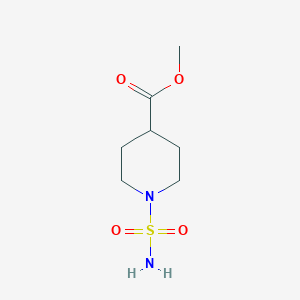
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)